

Solubility profile of Disperse Blue 165:1 in different solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 165:1*

Cat. No.: *B8796714*

[Get Quote](#)

Solubility Profile of Disperse Blue 165:1: A Technical Guide

Introduction

Disperse Blue 165:1 is a monoazo disperse dye utilized in the textile industry for coloring synthetic fibers, particularly polyester. Its chemical structure, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, imparts a bright blue color and determines its solubility characteristics.^[1] As a disperse dye, it possesses low aqueous solubility and is designed to be applied from a fine aqueous dispersion. Understanding its solubility in various organic solvents is critical for applications beyond traditional textile dyeing, such as in ink formulations, plastics coloration, and academic research. This technical guide provides a comprehensive overview of the solubility profile of **Disperse Blue 165:1**, including a detailed experimental protocol for its quantitative determination and a framework for data presentation.

Physicochemical Properties

- Molecular Formula: C₁₉H₁₉N₇O₅^[1]
- Molecular Weight: 425.4 g/mol ^[2]
- Appearance: Dark blue powder^{[3][4]}

- General Solubility: As a non-ionic dye, **Disperse Blue 165:1** has very low water solubility. It is qualitatively known to be soluble in some organic solvents like acetone.[5][6]

Quantitative Solubility Data

Specific quantitative solubility data for **Disperse Blue 165:1** in a wide range of organic solvents is not extensively available in published literature. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. This structured format allows for clear comparison of solubility across different solvents at various temperatures.

Table 1: Experimentally Determined Solubility of **Disperse Blue 165:1**

Solvent	Temperature (°C)	Solubility (g/L)	Method of Determination
Acetone	25	[Insert experimental data]	UV-Vis Spectrophotometry
Dimethylformamide	25	[Insert experimental data]	UV-Vis Spectrophotometry
Dichloromethane	25	[Insert experimental data]	UV-Vis Spectrophotometry
Ethyl Acetate	25	[Insert experimental data]	UV-Vis Spectrophotometry
Toluene	25	[Insert experimental data]	UV-Vis Spectrophotometry
Water	25	[Insert experimental data]	UV-Vis Spectrophotometry
[Add other solvents as needed]			

Experimental Protocol for Solubility Determination

The following detailed methodology for the quantitative determination of **Disperse Blue 165:1** solubility in organic solvents utilizes UV-Visible spectrophotometry, a widely applicable and reliable method.[\[7\]](#)

Objective: To determine the saturation solubility of **Disperse Blue 165:1** in a given organic solvent at a specified temperature.

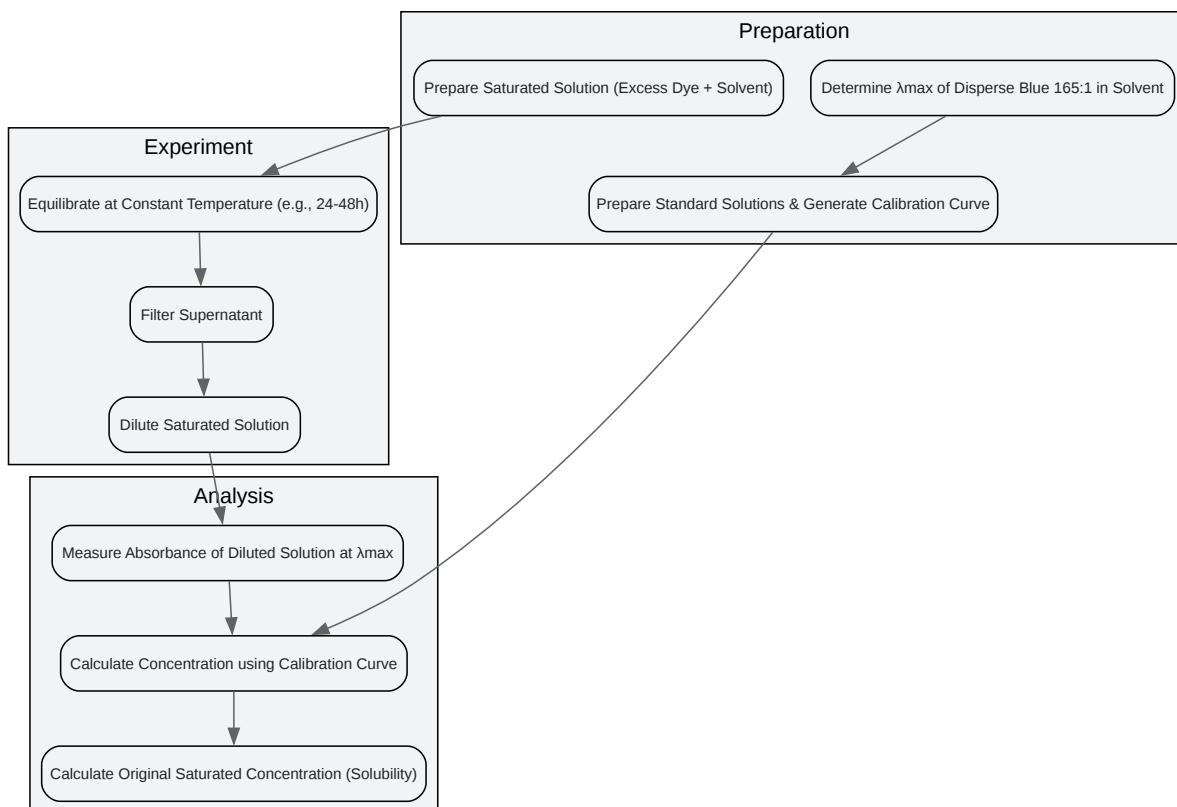
Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law ($A = \varepsilon bc$), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the substance.

Materials and Equipment:

- **Disperse Blue 165:1** (analytical standard)
- Organic solvents (analytical grade)
- UV-Vis spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μ m PTFE)
- Thermostatically controlled shaker or agitator
- Sealed containers (e.g., screw-cap vials)

Procedure:

- Determination of Maximum Absorbance (λ_{max}):
 - Prepare a dilute stock solution of **Disperse Blue 165:1** in the chosen solvent.
 - Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λ_{max}).[\[7\]](#) This


λ_{max} will be used for all subsequent absorbance measurements.

- Preparation of Standard Solutions and Calibration Curve:
 - Accurately weigh a precise amount of **Disperse Blue 165:1** and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).
 - Perform a series of serial dilutions from the stock solution to create a set of at least five standard solutions with decreasing concentrations.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line ($y = mx + c$) should be determined.
- Preparation of Saturated Solution:
 - Add an excess amount of **Disperse Blue 165:1** to a known volume of the organic solvent in a sealed container to create a slurry.^[7]
 - Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.^[7]
 - After agitation, allow the solution to stand undisturbed for a sufficient time to permit the excess, undissolved solid to settle.^[7]
- Measurement and Calculation:
 - Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe fitted with a filter to remove any undissolved particles.
 - Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted saturated solution at the λ_{max} .^[7]
 - Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

- Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Disperse Blue 165:1** in that specific solvent at the specified temperature.[7]

Experimental Workflow

The logical workflow for the experimental determination of dye solubility is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Workflow for Determining Dye Solubility

Conclusion

While specific quantitative solubility data for **Disperse Blue 165:1** is scarce in public literature, this guide provides the necessary framework for researchers and drug development professionals to determine it experimentally. The provided UV-Vis spectrophotometry protocol is a robust and widely accepted method for generating reliable solubility data. The structured data presentation table and the experimental workflow diagram offer a clear and logical approach to the study of the solubility profile of **Disperse Blue 165:1** in various solvents, facilitating its application in diverse research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 86836-00-2,Disperse Blue 165:1 | lookchem [lookchem.com]
- 2. NB-64-88621-10mg | Disperse blue 165:1 [24170-60-3] Clinisciences [clinisciences.com]
- 3. worlddyeveristy.com [worlddyeveristy.com]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- 5. benchchem.com [benchchem.com]
- 6. sdinternational.com [sdinternational.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility profile of Disperse Blue 165:1 in different solvents.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8796714#solubility-profile-of-disperse-blue-165-1-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com